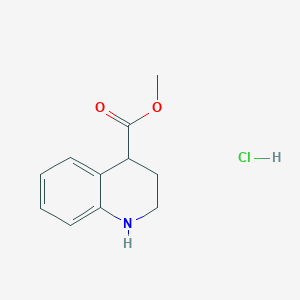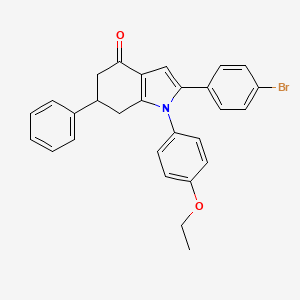
Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride is a compound that has been the subject of various synthetic studies due to its relevance in medicinal chemistry and as a building block for more complex molecules. The compound is characterized by the tetrahydroquinoline core, a bicyclic structure consisting of a benzene ring fused to a cyclohexene ring, with a carboxylate ester at the fourth position and a methyl group on the nitrogen atom.
Synthesis Analysis
The synthesis of substituted tetrahydroquinoline-4-carboxylic esters has been achieved through a diastereoselective tandem reduction-reductive amination reaction starting from methyl (2-nitrophenyl)acetate. This method involves several steps, including alkylation, ozonolysis, and catalytic hydrogenation, leading to the formation of the tetrahydroquinoline core with high diastereoselectivity . Other synthetic approaches include the cleavage of functionalized dihydrooxazoles using microwave technology , and the condensation of methyl 2-isothiocyanatobenzoate with methyl malonate for the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate . Additionally, the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids has been used to obtain methyl 2-substituted tetrahydroquinoline-4-carboxylates .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various analytical techniques. X-ray structural analysis has confirmed the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, providing insight into the three-dimensional arrangement of atoms within the molecule . Crystallographic studies have also been conducted to determine the precise molecular geometry and the presence of intramolecular hydrogen bonds, which can influence the stability and reactivity of the compound .
Chemical Reactions Analysis
The tetrahydroquinoline core is a versatile scaffold that can undergo various chemical reactions. The presence of the carboxylate ester allows for further functionalization and the introduction of different substituents. The synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, for example, involves the formation of a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom of the ester group, which is a key feature influencing the reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride and its derivatives are influenced by the substituents and the stereochemistry of the molecule. The diastereoselective synthesis provides compounds with specific stereochemical configurations, which can affect properties such as solubility, melting point, and reactivity. The high yield and diastereoselectivity of the synthetic methods indicate that the physical properties are consistent and predictable, which is important for the potential use of these compounds in pharmaceutical applications .
Safety and Hazards
“Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride” is classified under GHS07 and has a signal word of warning . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
Tetrahydroquinoline derivatives are known to have a wide range of applications and are key structural motifs in pharmaceutical agents .
Mode of Action
It’s known that tetrahydroquinolines can be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate Hydrochloride .
Propriétés
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10;/h2-5,9,12H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNIQBNFMDFMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC2=CC=CC=C12.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzo[d]thiazol-2-yl(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2528403.png)
![2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528404.png)
![2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2528406.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2528411.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2528412.png)

![(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2528414.png)

![2-(3-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2528417.png)


